molecular formula C4H4ClN3 B041553 2-Amino-3-chloropyrazine CAS No. 6863-73-6

2-Amino-3-chloropyrazine

Cat. No. B041553
CAS RN: 6863-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
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Description

  • Introduction 2-Amino-3-chloropyrazine is a chemical compound with significant interest in various fields of chemistry and material science. This compound is known for its unique structural and chemical properties, which make it a valuable subject of study in organic synthesis and material applications.

  • Synthesis Analysis

    • The synthesis of pyrazine derivatives, including 2-amino-3-chloropyrazine, can be achieved through several methods. One approach involves the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, leading to the formation of pyrazine derivatives under specific conditions (Rostovskii et al., 2017).
    • Another method for synthesizing substituted pyrazines includes the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction, which is influenced by the nature of substituents at the 2-position of the pyrazine ring (Scales et al., 2013).
  • Molecular Structure Analysis

    • The crystal structure of related pyrazine derivatives has been studied, providing insights into their molecular configurations. For instance, the crystal structure of 2,5-diamino-3,6-dichloropyrazine reveals a nearly planar amine group and specific hydrogen-bond interactions (Barclay et al., 1998).
  • Chemical Reactions and Properties

    • Pyrazines, including 2-amino-3-chloropyrazine, exhibit a range of chemical reactivities. For example, chloropyrazine can be regioselectively metalated to form various substituted pyrazines (Turck et al., 1988).
    • The reactivity of pyrazine derivatives in multi-component reactions has been explored, leading to the synthesis of complex pyrazine-based structures (Mahdavinia et al., 2013).
  • Physical Properties Analysis

    • The physical properties of pyrazine derivatives are influenced by their molecular structure. For example, studies on the crystal structure and intermolecular interactions provide insights into their solid-state properties and potential applications in materials science (Zhao et al., 2004).
  • Chemical Properties Analysis

    • The chemical properties of 2-amino-3-chloropyrazine and related compounds can be characterized through various spectroscopic methods. These studies help in understanding their electronic structure, reactivity, and potential applications in various fields (Sebastian et al., 2016).

Scientific Research Applications

  • Pharmaceutical Applications : A study highlighted that new fused pyrazolo[1,5-a]pyrimidines, derived from 5-aminopyrazole combined with p-chloroaniline, exhibited antibacterial, antifungal properties, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017). Additionally, 2-chloro-3-hydrazinopyrazine (a closely related compound) showed high affinity to DNA without cytotoxicity towards human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

  • Organic Synthesis : The conversion of chloropyrazine to aminopyrazine involves an Addition-Nucleophilic-Ring-Opening mechanism, which is crucial in the synthesis of various pyrazine derivatives (Lont, Plas, & Verbeek, 2010). A novel method for regioselective metalation of chloropyrazine has also been developed, which is significant for creating 2,3-disubstituted pyrazines with applications in organic synthesis and catalysis (Turck, Mojovic, & Quéguiner, 1988).

  • Antimicrobial Research : Novel 3-benzylaminopyrazine-2-carboxamides based on 3-Chloropyrazine-2-carboxamide were synthesized and evaluated for antimicrobial properties, showing comparable antimycobacterial activity and lower cytotoxicity compared to carbonitrile-containing pyrazines (Janďourek et al., 2017).

  • Material Science : In the field of corrosion resistance, -SH based pyrazine derivatives demonstrated better corrosion inhibitory properties on steel surfaces, with their performance being effectively predicted by density functional theory and molecular dynamics simulations (Saha et al., 2016).

  • Optoelectronic Applications : Research on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives presented efficient methods with potential applications in organic optoelectronics (Meti et al., 2017).

Safety And Hazards

2-Amino-3-chloropyrazine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSSZHXGJAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988309
Record name 3-Chloropyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloropyrazine

CAS RN

6863-73-6, 6663-73-6
Record name 2-Amino-3-chloropyrazine
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Record name 3-Chloropyrazin-2-amine
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Record name 2-Amino-3-chloropyrazine
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Record name 2-AMINO-3-CHLOROPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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